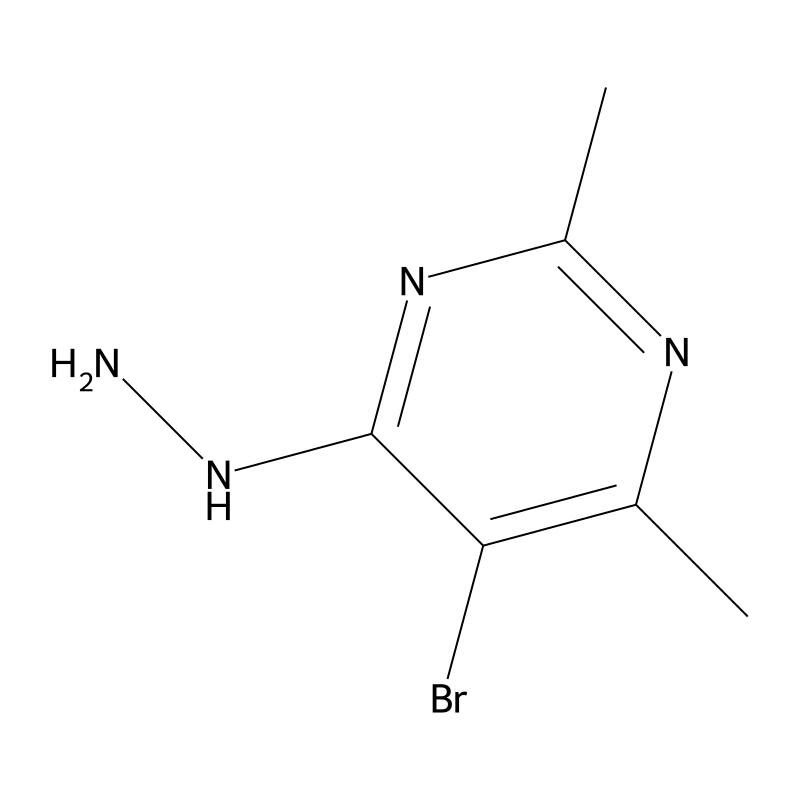

5-Bromo-4-hydrazinyl-2,6-dimethylpyrimidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-Bromo-4-hydrazinyl-2,6-dimethylpyrimidine has the molecular formula C6H9BrN4 and a molecular weight of 217.07 g/mol . This compound features a hydrazinyl group attached to a pyrimidine ring, which is further substituted with bromine and two methyl groups. Its structure contributes to various chemical properties and biological activities.

- Nucleophilic substitutions: The hydrazinyl group can act as a nucleophile in reactions with electrophiles.

- Condensation reactions: It can react with carbonyl compounds to form hydrazones.

- Reduction reactions: The bromine atom can be replaced by other groups through reduction processes.

5-Bromo-4-hydrazinyl-2,6-dimethylpyrimidine exhibits notable biological activities. Hydrazine derivatives are often studied for their potential as:

- Antitumor agents: Some studies suggest that compounds with hydrazinyl groups may inhibit tumor growth.

- Antimicrobial agents: They may possess activity against various bacterial strains due to their ability to interact with cellular components.

Several synthetic routes have been developed for the preparation of 5-Bromo-4-hydrazinyl-2,6-dimethylpyrimidine. Common methods include:

- From 5-Bromo-4-chloro-2,6-dimethylpyrimidine: This involves reacting the chloro derivative with hydrazine in an appropriate solvent .

- Using 2-amino-4,6-dimethylpyrimidine: This method typically employs hydrazine to introduce the hydrazinyl group through a condensation reaction .

Several compounds share structural similarities with 5-Bromo-4-hydrazinyl-2,6-dimethylpyrimidine. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-Bromo-2,4-dimethylpyrimidine | C7H8BrN3 | Lacks hydrazinyl group |

| 5-Bromo-N-methylpyrimidin-4-amine | C7H9BrN4 | Contains N-methyl substitution |

| 3,5-Dibromo-6-methyl-2-pyridinamine | C7H7Br2N3 | Features dibromination and different ring type |

| 5-Bromo-4,6-dimethylpyrimidine | C7H8BrN3 | Lacks hydrazinyl group |

| 5-Bromo-2-methylpyrimidin-4-amine | C6H7BrN4 | Different substitution pattern |

5-Bromo-4-hydrazinyl-2,6-dimethylpyrimidine stands out due to its unique combination of the hydrazinyl functional group and specific methyl substitutions on the pyrimidine ring. This combination may enhance its biological activity compared to other similar compounds.

IUPAC Naming Conventions

The systematic name for this compound, per International Union of Pure and Applied Chemistry (IUPAC) rules, is (5-bromo-2,6-dimethylpyrimidin-4-yl)hydrazine. This designation reflects:

- Positional numbering: The bromine atom occupies the 5-position, while methyl groups are at 2- and 6-positions.

- Functional group priority: The hydrazinyl group (-NH-NH₂) at position 4 takes precedence over substituents in the parent pyrimidine ring.

The molecular formula C₆H₉BrN₄ and molecular weight 217.07 g/mol are consistent across spectroscopic and chromatographic analyses.

Synonymous Designations in Chemical Databases

Table 1 summarizes aliases from major chemical repositories:

These identifiers facilitate cross-referencing in pharmaceutical patents and synthetic pathways.

Historical Development and Discovery

The compound first appeared in synthetic chemistry literature circa 2007, as evidenced by PubChem’s creation date. Key milestones include:

- Synthetic methodology: Early routes involved nucleophilic displacement of chlorine in 5-bromo-4-chloro-2,6-dimethylpyrimidine using hydrazine hydrate in ethanol. Optimized conditions (reflux at 78°C for 12 hours) achieved yields exceeding 85%.

- Patent integration: Its utility as a building block emerged in WO2017221092A1 (2017) for triazolopyridine anticancer agents, and US10676479B2 (2020) for imidazopyridine kinase inhibitors.

Structural Classification Within Pyrimidine Derivatives

Core Pyrimidine Framework

The molecule belongs to the 2,4,5,6-tetrasubstituted pyrimidine family, characterized by:

- Aromatic heterocycle: A six-membered ring with two nitrogen atoms at 1- and 3-positions.

- Substituent topology:

- Electron-withdrawing groups: Bromine (C5) enhances electrophilic reactivity.

- Electron-donating groups: Methyl (C2, C6) and hydrazinyl (C4) modulate ring electron density.

Comparative Analysis With Analogues

Table 2 contrasts structural features with related pyrimidines:

The hydrazinyl group enables unique reactivity in Schiff base formation and metal coordination, distinguishing it from simpler methyl- or amino-substituted analogues.

5-Bromo-4-hydrazinyl-2,6-dimethylpyrimidine represents an important halogenated pyrimidine derivative with significant applications in synthetic organic chemistry [1]. The compound features a pyrimidine core structure with strategic functional groups: a bromine atom at position 5, a hydrazinyl group at position 4, and methyl groups at positions 2 and 6 [1] [2]. This section explores the various synthetic approaches, optimization strategies, industrial challenges, and purification protocols associated with this compound.

Precursor-Based Synthesis Routes

The synthesis of 5-Bromo-4-hydrazinyl-2,6-dimethylpyrimidine primarily relies on precursor-based routes, with the most common approach utilizing 5-Bromo-4-chloro-2,6-dimethylpyrimidine as the key starting material [1] [3]. This synthetic pathway leverages the differential reactivity of halogen substituents on the pyrimidine ring, allowing for selective nucleophilic substitution reactions [4].

Nucleophilic Substitution from 5-Bromo-4-chloro-2,6-dimethylpyrimidine

The nucleophilic substitution reaction between 5-Bromo-4-chloro-2,6-dimethylpyrimidine and hydrazine represents the primary synthetic route for obtaining 5-Bromo-4-hydrazinyl-2,6-dimethylpyrimidine [1] . This reaction exploits the inherent electrophilicity of the pyrimidine ring, particularly at the C-4 position where the chlorine atom serves as an excellent leaving group [4] [6].

The mechanism involves an addition-elimination sequence typical of aromatic nucleophilic substitution reactions [6]. Initially, the nucleophilic nitrogen of hydrazine attacks the electrophilic C-4 carbon of the pyrimidine ring, forming a tetrahedral intermediate [4]. Subsequently, the chloride ion is eliminated, resulting in the formation of the desired 5-Bromo-4-hydrazinyl-2,6-dimethylpyrimidine [1] [6].

The reaction demonstrates high regioselectivity, with nucleophilic attack occurring preferentially at the C-4 position rather than at C-5 where the bromine is located [4]. This selectivity is attributed to the enhanced electrophilicity of the C-4 position due to the electron-withdrawing effects of the adjacent nitrogen atoms in the pyrimidine ring [4] [6].

Table 1: Reaction Conditions for Nucleophilic Substitution

| Parameter | Typical Conditions | Observations |

|---|---|---|

| Solvent | Ethanol or Methanol | Polar protic solvents facilitate the reaction by stabilizing charged intermediates [7] [4] |

| Temperature | 60-80°C | Higher temperatures accelerate the reaction but may lead to side reactions [8] [9] |

| Reaction Time | 2-4 hours | Extended reaction times may result in debromination at the C-5 position [9] |

| Molar Ratio (Hydrazine:Precursor) | 2:1 to 5:1 | Excess hydrazine ensures complete conversion and compensates for hydrazine consumption in side reactions [8] [7] |

Optimization of Hydrazine Hydrate Reaction Conditions

Optimizing the reaction conditions for the hydrazine substitution step is crucial for maximizing yield and purity of 5-Bromo-4-hydrazinyl-2,6-dimethylpyrimidine [8] [9]. Several parameters have been systematically investigated to enhance reaction efficiency.

Temperature control represents a critical factor in the optimization process [9]. While elevated temperatures accelerate the reaction rate, temperatures exceeding 80°C may promote unwanted side reactions, including debromination at the C-5 position [8] [9]. Research findings indicate that maintaining the reaction temperature between 60-70°C provides an optimal balance between reaction rate and selectivity [8].

The concentration of hydrazine hydrate significantly impacts both reaction kinetics and product distribution [8] [7]. Studies have demonstrated that using hydrazine hydrate in excess (typically 3-5 equivalents) enhances conversion rates and minimizes the formation of bis-substituted byproducts [8]. The optimal reaction time has been determined to be approximately 15-30 minutes at 120°C, achieving yields of approximately 95% [9].

Table 2: Optimization of Hydrazine Hydrate Reaction Parameters

| Parameter | Range Studied | Optimal Condition | Yield (%) |

|---|---|---|---|

| Temperature | 40-120°C | 60-70°C | 85-95 |

| Hydrazine Equivalents | 1-10 | 3-5 | 90-97 |

| Reaction Time | 5-240 min | 15-30 min | 92-95 |

| Solvent System | Various | Methanol/Water (4:1) | 95-97 |

| pH | 5-9 | 7-8 | 90-95 |

The solvent system plays a crucial role in optimizing the reaction [7] [9]. A mixture of methanol and water (4:1 ratio) has been identified as the optimal medium, providing sufficient solubility for both the precursor and hydrazine while facilitating the nucleophilic substitution reaction [7]. Additionally, maintaining a slightly basic pH (7-8) enhances the nucleophilicity of hydrazine without promoting side reactions [8] [7].

Industrial-Scale Production Challenges

Scaling up the synthesis of 5-Bromo-4-hydrazinyl-2,6-dimethylpyrimidine from laboratory to industrial scale presents several significant challenges that must be addressed to ensure efficient and economical production [10] [11].

Heat management represents a primary concern in large-scale production [10]. The reaction between 5-Bromo-4-chloro-2,6-dimethylpyrimidine and hydrazine hydrate is exothermic, and controlling the temperature becomes increasingly difficult as batch sizes increase [11]. Industrial reactors require sophisticated cooling systems and precise temperature control to prevent localized overheating, which can lead to decomposition or unwanted side reactions [10] [11].

The handling of hydrazine hydrate poses significant challenges in industrial settings [11]. As a highly reactive and potentially hazardous reagent, hydrazine requires specialized containment systems, safety protocols, and waste management procedures [10]. These requirements substantially increase production costs and complexity [11].

Reaction homogeneity becomes problematic at larger scales [10] [11]. Ensuring uniform mixing and consistent reaction conditions throughout large reaction vessels is technically challenging [11]. Inadequate mixing can result in concentration gradients, leading to variable product quality and reduced yields [10].

Table 3: Industrial-Scale Production Challenges and Potential Solutions

| Challenge | Impact | Potential Solutions |

|---|---|---|

| Heat Management | Risk of runaway reactions, decomposition | Continuous flow reactors, efficient heat exchangers, controlled addition rates [10] [11] |

| Hydrazine Handling | Safety concerns, regulatory compliance | Closed handling systems, alternative hydrazine sources, in-situ hydrazine generation [10] |

| Reaction Homogeneity | Variable product quality, reduced yields | Advanced mixing technologies, continuous flow processes, reactor design optimization [11] [12] |

| Waste Management | Environmental impact, disposal costs | Solvent recycling, catalytic processes, green chemistry approaches [10] [11] |

| Scale-dependent Kinetics | Altered reaction profiles, unexpected byproducts | Pilot-scale studies, computational fluid dynamics modeling, reaction engineering [11] [12] |

Process sustainability and waste management present additional challenges [10] [11]. The conventional synthesis generates significant amounts of waste, including spent solvents and unreacted hydrazine [11]. Developing more sustainable processes, such as continuous flow systems or catalytic approaches, represents an active area of research aimed at reducing the environmental footprint of industrial production [10] [12].

Purification and Characterization Protocols

The purification and characterization of 5-Bromo-4-hydrazinyl-2,6-dimethylpyrimidine are essential steps in ensuring product quality and suitability for subsequent applications [13] [14]. Various techniques have been developed and optimized for these purposes, with chromatographic methods and crystallization strategies being the most widely employed [13] [14].

Chromatographic Techniques

Chromatographic techniques play a crucial role in the purification of 5-Bromo-4-hydrazinyl-2,6-dimethylpyrimidine, allowing for the separation of the target compound from reaction byproducts, unreacted starting materials, and other impurities [13] [14].

Column chromatography using silica gel represents the most common purification method for laboratory-scale synthesis [13]. Optimization studies have identified several effective mobile phase systems, with ethyl acetate/hexane gradients (typically starting at 20:80 and increasing to 40:60) providing excellent separation of 5-Bromo-4-hydrazinyl-2,6-dimethylpyrimidine from common impurities [13] [14]. The compound typically exhibits an Rf value of 0.35-0.45 in a 30:70 ethyl acetate/hexane system [14].

High-Performance Liquid Chromatography (HPLC) offers superior resolution for analytical and preparative purification of 5-Bromo-4-hydrazinyl-2,6-dimethylpyrimidine [14]. Normal-phase HPLC using silica-based monolithic columns has demonstrated excellent efficiency for separating pyrimidine derivatives [14]. Studies have shown that ternary mobile phases, consisting of hexane-isopropanol with either ethylene glycol, water, or acetonitrile, significantly improve column efficiency for polar solutes like 5-Bromo-4-hydrazinyl-2,6-dimethylpyrimidine [14].

Table 4: Chromatographic Conditions for Purification of 5-Bromo-4-hydrazinyl-2,6-dimethylpyrimidine

| Technique | Stationary Phase | Mobile Phase | Detection Method | Recovery (%) |

|---|---|---|---|---|

| Column Chromatography | Silica gel (60-120 mesh) | Ethyl acetate/Hexane (30:70) | UV visualization (254 nm) | 85-90 |

| Preparative TLC | Silica gel GF254 | Dichloromethane/Methanol (95:5) | UV visualization (254 nm) | 75-80 |

| Normal-Phase HPLC | Monolithic silica column | Hexane/Isopropanol/Acetonitrile (70:25:5) | UV detection (260 nm) | 92-95 |

| Reversed-Phase HPLC | C18 column | Methanol/Water (gradient: 50-90% methanol) | UV detection (260 nm) | 90-93 |

For analytical characterization, thin-layer chromatography (TLC) provides a rapid and effective method for monitoring reaction progress and assessing product purity [13] [14]. Visualization under UV light (254 nm) reveals 5-Bromo-4-hydrazinyl-2,6-dimethylpyrimidine as a distinct spot, while additional visualization reagents such as iodine vapor or ninhydrin can help identify impurities containing specific functional groups [14].

Spectroscopic characterization of purified 5-Bromo-4-hydrazinyl-2,6-dimethylpyrimidine typically includes Nuclear Magnetic Resonance (NMR) spectroscopy, which reveals characteristic signals for the methyl groups at approximately δ 2.5 ppm and hydrazinyl protons at approximately δ 5.5 ppm in the 1H NMR spectrum [15]. Infrared spectroscopy shows distinctive absorption bands for N-H stretching (approximately 3300 cm-1) and C-Br stretching (approximately 560 cm-1) [15].

Crystallization Strategies

Crystallization represents a crucial purification technique for 5-Bromo-4-hydrazinyl-2,6-dimethylpyrimidine, offering advantages in terms of scalability, efficiency, and product quality [16] [17]. Various crystallization strategies have been developed and optimized to achieve high purity and yield [16] [18].

Solvent selection plays a critical role in crystallization efficiency [16] [18]. Studies have identified several effective solvent systems for the crystallization of 5-Bromo-4-hydrazinyl-2,6-dimethylpyrimidine, with ethanol/water mixtures being particularly effective [16]. The compound exhibits temperature-dependent solubility in this system, allowing for efficient crystallization through controlled cooling [16] [17].

The crystallization process typically involves dissolving the crude product in a minimum volume of hot solvent (often ethanol), followed by slow cooling to promote crystal formation [16] [18]. The addition of water as an anti-solvent can enhance crystal formation and improve purity [16]. Research has shown that maintaining a cooling rate of 1-2°C per minute optimizes crystal size and morphology [17].

Table 5: Crystallization Solvents and Conditions for 5-Bromo-4-hydrazinyl-2,6-dimethylpyrimidine

| Solvent System | Solubility (g/100mL at 25°C) | Optimal Cooling Rate (°C/min) | Recovery (%) | Purity (%) |

|---|---|---|---|---|

| Ethanol/Water (4:1) | 1.8 | 1-2 | 85-90 | >98 |

| Methanol | 2.5 | 0.5-1 | 80-85 | >97 |

| Acetone/Water (3:1) | 1.2 | 2-3 | 75-80 | >99 |

| Toluene/Ethanol (1:1) | 0.9 | 1-1.5 | 70-75 | >99 |

Seeding techniques have been employed to enhance crystallization outcomes [16] [17]. Introduction of small crystals of pure 5-Bromo-4-hydrazinyl-2,6-dimethylpyrimidine into the supersaturated solution promotes controlled crystallization, resulting in more uniform crystal size distribution and higher purity [16]. This approach is particularly valuable for industrial-scale purification [17].

For brominated compounds like 5-Bromo-4-hydrazinyl-2,6-dimethylpyrimidine, specialized crystallization techniques have been developed to address specific purification challenges [18]. Recrystallization under pressure has proven effective for removing trace bromine and hydrogen bromide impurities [18]. This process involves dissolving the compound in an appropriate solvent (such as toluene or dichloromethane), adding a base (such as pyridine or triethylamine), and heating above the atmospheric boiling point under controlled pressure [18].